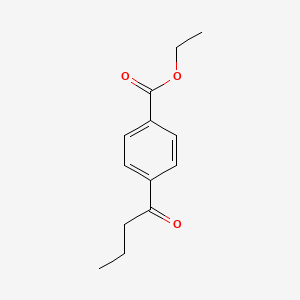

Ethyl 4-butyrylbenzoate

Descripción general

Descripción

Ethyl 4-butyrylbenzoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a butyryl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-butyrylbenzoate can be synthesized through several methods. One common route involves the reaction of ethyl 4-bromobenzoate with butyraldehyde in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the butyryl group.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve batch or continuous processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Reactive distillation techniques can be employed to optimize the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-butyrylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 4-butyrylbenzoic acid.

Reduction: Formation of 4-butyrylaniline.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Aplicaciones Científicas De Investigación

Ethyl 4-butyrylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

Ethyl 4-butyrylbenzoate can be compared with other similar compounds, such as ethyl benzoate and ethyl 4-methylbenzoate While these compounds share a common benzoate structure, the presence of different substituents (butyryl, methyl) imparts unique properties and reactivity

Comparación Con Compuestos Similares

- Ethyl benzoate

- Ethyl 4-methylbenzoate

- Ethyl 4-chlorobenzoate

Actividad Biológica

Ethyl 4-butyrylbenzoate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antioxidant effects, and gastroprotective activities, supported by relevant research findings and case studies.

This compound is an ester derivative of butyric acid and benzoic acid. Its molecular structure allows it to interact with various biological systems, leading to a range of pharmacological effects.

1. Cytotoxicity

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. A study utilizing the MTT assay revealed that the compound has an IC50 value greater than 100 µg/mL in the WRL68 cell line, suggesting limited cytotoxic effects at higher concentrations .

2. Antioxidant Activity

This compound demonstrates significant antioxidant properties. It has been evaluated using several assays, including:

- DPPH Assay : This method assesses the ability of the compound to scavenge free radicals. Results indicated a notable reduction in DPPH radical concentration.

- FRAP Assay : The Ferric Reducing Antioxidant Power assay confirmed the compound's capacity to reduce ferric ions, indicating its potential as a reducing agent.

- Nitric Oxide Scavenging : this compound effectively neutralized nitric oxide, further supporting its role as an antioxidant .

3. Gastroprotective Effects

The gastroprotective activity of this compound was assessed in a rat model subjected to ethanol-induced gastric mucosal lesions. The findings showed that pretreatment with the compound significantly reduced gastric lesions and improved mucosal integrity. Key outcomes included:

- Increased levels of superoxide dismutase (SOD), which plays a critical role in protecting against oxidative stress.

- Enhanced mucus secretion and pH levels in gastric contents.

- Histological analysis revealed reduced submucosal edema and leukocyte infiltration .

Research Findings and Case Studies

A detailed examination of this compound's biological activities has been documented in various studies:

Propiedades

IUPAC Name |

ethyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYWIWQERYKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.